![molecular formula C13H16ClNO3 B2731956 2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide CAS No. 2411290-97-4](/img/structure/B2731956.png)
2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide, also known as CPMA, is a synthetic compound that has been gaining interest in scientific research. It belongs to a class of compounds known as acetamides and has been studied for its potential applications in various fields, including medicine and agriculture.
Scientific Research Applications
2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide has been studied for its potential applications in various fields of scientific research. In medicine, it has been investigated for its anti-inflammatory and anti-tumor properties. In agriculture, it has been evaluated for its herbicidal activity against various weed species. 2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide has also been studied as a potential precursor for the synthesis of other compounds with pharmaceutical and agricultural applications.
Mechanism of Action
The exact mechanism of action of 2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. In herbicidal applications, 2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide has been shown to inhibit the growth of weeds by interfering with the biosynthesis of certain amino acids.
Biochemical and Physiological Effects
Studies have shown that 2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide has low toxicity and does not cause significant biochemical or physiological effects in laboratory animals at doses commonly used in research. However, further studies are needed to fully understand its potential effects on human health and the environment.
Advantages and Limitations for Lab Experiments
2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, stable under a wide range of conditions, and has low toxicity. However, its limited solubility in water and certain organic solvents can make it challenging to work with in certain applications.
Future Directions
There are several potential future directions for research on 2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide. In medicine, further studies are needed to fully understand its anti-inflammatory and anti-tumor properties and to evaluate its potential as a therapeutic agent for various diseases. In agriculture, 2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide could be further evaluated for its herbicidal activity against different weed species and its potential as a precursor for the synthesis of other herbicidal compounds. Additionally, further studies are needed to fully understand the environmental impact of 2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide and its potential effects on non-target organisms.
Synthesis Methods
2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide can be synthesized through a multistep reaction process that involves the condensation of 2-phenyl-1,4-dioxane-2-carboxaldehyde with chloroacetyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained as a white crystalline solid with a melting point of 110-112°C.
properties
IUPAC Name |
2-chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c14-8-12(16)15-9-13(10-17-6-7-18-13)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDLBOPAOSWQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)(CNC(=O)CCl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

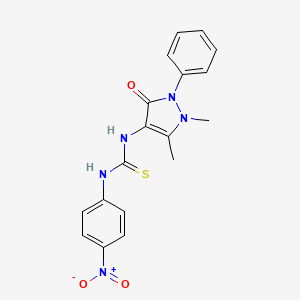

![4-(4-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2731876.png)
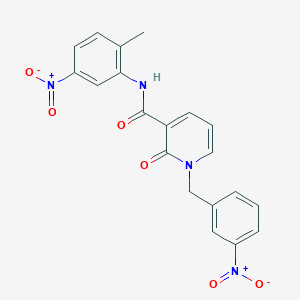


![[(E)-1-(4-fluorophenyl)ethylideneamino]thiourea](/img/structure/B2731882.png)
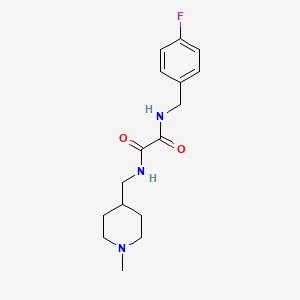
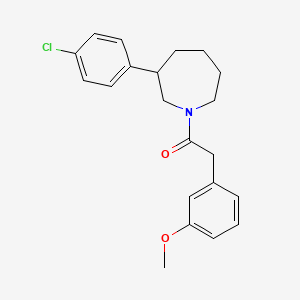
![Tert-butyl 1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2731889.png)
![(4-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2731890.png)
![3-(3,4-Dimethylphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2731891.png)
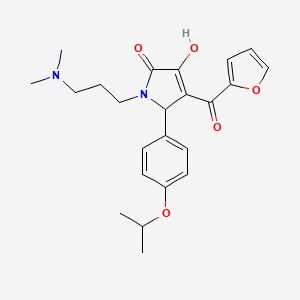
![N-(3,4-difluorophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2731896.png)